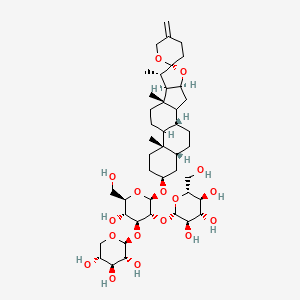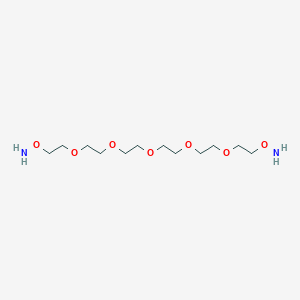
(4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the hydroxyimino group, and subsequent functionalization with the dimethoxyphenyl and carboxamide groups. Common reagents and conditions used in these reactions may include:
Formation of Benzofuran Core: This step often involves cyclization reactions using precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of Hydroxyimino Group: This can be achieved through the reaction of the benzofuran intermediate with hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities can be explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
作用机制
The mechanism of action of (4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with target molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4Z)-N-(2,5-dimethoxyphenyl)-4-(hydroxyimino)-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: This compound is unique due to its specific functional groups and structural features.
Other Benzofuran Derivatives: Compounds such as 2,3-dihydrobenzofuran and 2,5-dimethoxybenzofuran share some structural similarities but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyimino group and dimethoxyphenyl moiety distinguish it from other benzofuran derivatives, making it a valuable compound for research and development.
属性
分子式 |
C20H24N2O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
(4Z)-N-(2,5-dimethoxyphenyl)-4-hydroxyimino-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5/c1-11-17-14(22-24)9-20(2,3)10-16(17)27-18(11)19(23)21-13-8-12(25-4)6-7-15(13)26-5/h6-8,24H,9-10H2,1-5H3,(H,21,23)/b22-14- |
InChI 键 |
XGYRECIIYGSKLW-HMAPJEAMSA-N |
手性 SMILES |
CC1=C(OC2=C1/C(=N\O)/CC(C2)(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CC1=C(OC2=C1C(=NO)CC(C2)(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
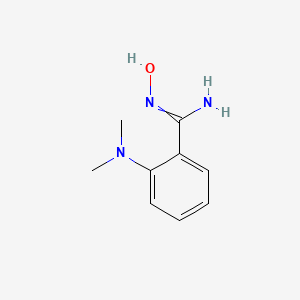
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
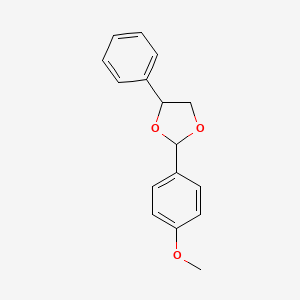
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
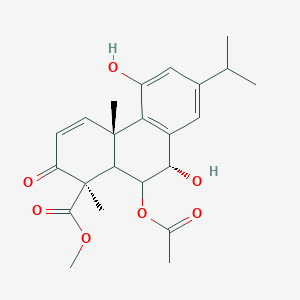


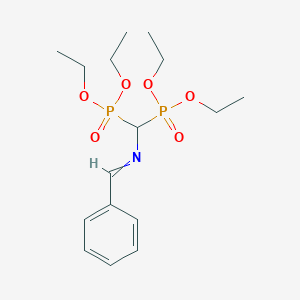

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
